molecular formula C12H16O4 B8321240 2-(2,2-Dimethoxy-ethoxy)-5-methyl-benzaldehyde

2-(2,2-Dimethoxy-ethoxy)-5-methyl-benzaldehyde

Cat. No. B8321240
M. Wt: 224.25 g/mol
InChI Key: UTLPCJAZMWFGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Dimethoxy-ethoxy)-5-methyl-benzaldehyde is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
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properties

Product Name

2-(2,2-Dimethoxy-ethoxy)-5-methyl-benzaldehyde

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

2-(2,2-dimethoxyethoxy)-5-methylbenzaldehyde

InChI

InChI=1S/C12H16O4/c1-9-4-5-11(10(6-9)7-13)16-8-12(14-2)15-3/h4-7,12H,8H2,1-3H3

InChI Key

UTLPCJAZMWFGLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(OC)OC)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 100 mg (0.73 mmol) of 2-hydroxy-5-methyl-benzaldehyde in DMF (1 ml) were added 109 μl (0.92 mmol) of 2-bromo-1,1-dimethoxy-ethane and 112 mg (0.81 mmol) of potassium carbonate. The reaction mixture was heated to reflux for 90 min. Then water was added at RT and the mixture was extracted with ether. The combined organic extracts were washed with brine, dried (MgSO4) and concentrated to yield 2-(2,2-dimethoxy-ethoxy)-5-methyl-benzaldehyde as a yellow oil (154 mg, 93%). 1HNMR (CDCl3, 300 MHz): δ 2.32 (s, 3H), 3.48 (s, 6H), 4.09 (d, J=5.3 Hz, 2H), 4.75 (t, J=5.3 Hz, 1H), 6.89 (d, J=8.4 Hz, 1H), 7.34 (dd, J=8.4 and 2.3 Hz, 1H), 7.64 (d, J=2.3 Hz, 1H), 10.48 (s, 1H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
109 μL
Type
reactant
Reaction Step One
Quantity
112 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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